Home > Products > Screening Compounds P51590 > Paricalcitol Impurity B001
Paricalcitol Impurity B001 -

Paricalcitol Impurity B001

Catalog Number: EVT-13533164
CAS Number:
Molecular Formula: C20H42O3Si2
Molecular Weight: 386.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of paricalcitol and its impurities, including B001, has been explored through various methodologies. A notable approach involves a one-pot regioselective ozonization process that cleaves the side-chain and methylene group at C-19. This method enhances efficiency by allowing simultaneous reactions that would otherwise require multiple steps .

The synthesis typically begins with commercially available vitamin D2, leveraging its structural similarities to paricalcitol. Key steps include:

  1. Ozonization: The cleavage of the C-19 methylene group is achieved through ozonization followed by free-radical reduction.
  2. Side-chain Assembly: The side-chain is constructed using a Wittig reaction rather than traditional methods like Julia coupling or olefination, which are more complex and involve heavy metals .
  3. Protection and Purification: Various protecting groups are employed to stabilize reactive functional groups during synthesis, followed by purification through column chromatography.

This innovative synthesis route not only streamlines the production of paricalcitol but also holds promise for synthesizing other vitamin D analogs.

Molecular Structure Analysis

Structure and Data

Paricalcitol Impurity B001 has a complex molecular structure characterized by its cyclohexylidene core and multiple tert-butyldimethylsilyloxy groups. The presence of these bulky silyl protecting groups enhances the compound's stability and solubility in organic solvents.

  • Molecular Formula: C20H42O3Si2C_{20}H_{42}O_{3}Si_{2}
  • Molecular Weight: 386.72 g/mol
  • Chemical Structure: The compound features a cyclohexane ring substituted with silyl ether functionalities, which significantly influences its reactivity and interactions in chemical processes .
Chemical Reactions Analysis

Reactions and Technical Details

Paricalcitol Impurity B001 participates in various chemical reactions typical for compounds with silyl ethers. These include:

  1. Nucleophilic Substitution: The silyloxy groups can undergo nucleophilic attack, facilitating further functionalization.
  2. Deprotection Reactions: Under specific conditions (e.g., acidic or fluoride conditions), the tert-butyldimethylsilyl groups can be removed to yield reactive hydroxyl groups.
  3. Formation of Derivatives: The compound can serve as a precursor for synthesizing other derivatives relevant in pharmaceutical applications.

These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or to simplify purification processes during synthesis.

Mechanism of Action

Process and Data

Paricalcitol acts primarily through its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it initiates a cascade of biological events that lead to:

  • Regulation of Calcium Homeostasis: By promoting intestinal absorption of calcium and phosphate.
  • Inhibition of Parathyroid Hormone Secretion: This is particularly important in patients with chronic kidney disease where parathyroid hormone levels can become excessively elevated.

The precise mechanism involves gene transcription modulation that influences calcium metabolism and bone health .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Paricalcitol Impurity B001 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol but poorly soluble in water due to its lipophilic nature.
  • Stability: The presence of silyl groups enhances thermal stability but may be sensitive to moisture, requiring careful handling.

These properties are essential for its application in pharmaceutical formulations where stability and solubility are critical factors.

Applications

Scientific Uses

Paricalcitol Impurity B001 is primarily utilized in research settings related to vitamin D analogs and their implications in treating metabolic bone diseases. Specific applications include:

  • Analytical Chemistry: Used as a reference standard for quality control during paricalcitol production.
  • Pharmaceutical Development: Assists in understanding the synthesis pathways and improving methods for producing paricalcitol more efficiently.
  • Biological Research: Investigated for its role in modulating calcium metabolism within cellular models.

The ongoing research into impurities like Paricalcitol Impurity B001 helps refine therapeutic strategies involving vitamin D derivatives, ultimately enhancing patient outcomes in conditions like chronic kidney disease.

Synthetic Pathways and Origin of Paricalcitol Impurity B001

Mechanistic Insights into Formation During Paricalcitol Synthesis

Paricalcitol Impurity B001 (chemically designated as (1R,3R,Z)-3-((tert-butyldimethylsilyl)oxy)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)cyclohexyl acetate) arises through specific side reactions during the multi-step synthesis of paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂). Its formation is intrinsically linked to three primary mechanistic pathways:

  • Stereochemical Inversion during Ring Closure: The vitamin D₂ scaffold of paricalcitol contains multiple chiral centers. Impurity B001 originates partly from epimerization at C1 or C3 positions during the formation or manipulation of the dihydroxylated A-ring precursor. This stereochemical drift can occur under basic conditions during deprotonation steps or during ring-opening/closure reactions modifying the seco-B ring structure [2] [8].
  • Borate-Mediated Side Reactions: The use of borate esters (e.g., B(OMe)₃, B(OCH₂CF₃)₃) as catalysts in esterification or condensation steps within the synthesis of key intermediates presents a significant route for B001 formation. These catalysts, while efficient for amide/ester bond formation, can promote undesired aldol-type condensations or dehydration reactions involving the sensitive hydroxyl groups on the A-ring or the side chain, particularly if reaction conditions (temperature, stoichiometry) are not tightly controlled. The catalytic cycle involves boron coordination to hydroxyls or carbonyls, potentially activating sites for unintended nucleophilic attack leading to structural isomers like B001 [5] [9].
  • Incomplete or Aberrant Silylation: The introduction and removal of protecting groups, notably tert-butyldimethylsilyl (TBS) groups on the A-ring diols, is a critical vulnerability. B001 forms when silylation occurs selectively or incompletely on the C3-hydroxy group instead of, or in addition to, the intended protection site (often C1), or when migration of the silyl group occurs under acidic or basic conditions during subsequent steps. Furthermore, incomplete deprotection of the TBS group in the final stages can leave the silyl ether moiety intact, resulting directly in the B001 structure [7] [8].

Table 1: Key Catalysts and Their Role in B001 Formation Pathways

Catalyst TypeExample CompoundsPrimary Function in SynthesisMechanism Contributing to B001 Formation
Borate EstersB(OMe)₃, B(OCH₂CF₃)₃Amidation/Esterification CatalystPromotes aldol/dehydration side reactions via hydroxyl activation
Grubbs II CatalystRu-based NHC complexOlefin MetathesisPotential isomerization of diene system under forcing conditions
Acid/Base CatalystsNaOH, Pyridine, DMAPDeprotection / CondensationPromotes silyl migration or incomplete deprotection

Key Intermediate Reactions Leading to Impurity B001 Generation

The genesis of Impurity B001 is most prominently associated with specific intermediates in the paricalcitol synthetic route, particularly those involving the protected A-ring fragment and the CD-ring side chain:

  • (22Z)-Isomer Formation: A critical precursor to B001 is the generation of the (22Z)-isomer of paricalcitol or its protected derivatives (CAS 1884139-61-0). This stereoisomer arises from incomplete stereocontrol during the Wittig or Horner-Wadsworth-Emmons reaction used to construct the diene side chain linking the CD-ring fragment (e.g., (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, CAS 1186587-53-0) to the A-ring precursor. The Z-isomer at the C22-C23 double bond is a direct structural analogue differing only in geometry from the desired E-configured paricalcitol [4].
  • Aberrant Silylation of A-Ring Diols: The pivotal step leading directly to the core structure of B001 is the protection of the A-ring diol system. The intended intermediate is typically the 1,3-bis-TBS protected derivative. However, mono-silylation at the C3-hydroxy group (instead of C1 or bis-silylation) or silyl group migration from C1 to C3 under reaction conditions generates (1R,3R,Z)-3-((tert-butyldimethylsilyl)oxy)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)cyclohexyl acetate (CAS 1206201-34-4), which is synonymous with Paricalcitol Impurity B001. This structure features the TBS group specifically on the C3-hydroxy and an acetate group on C1 (or vice-versa in some interpretations, but the core protected structure defines B001) [7].
  • Incomplete Deprotection Sequences: During the final stages of synthesis, the removal of protecting groups (TBS and acetate) is crucial. Incomplete hydrolysis of the C1-acetate group while the C3-TBS group remains (or conversely) results in the partially deprotected B001 contaminating the final paricalcitol API. This is often linked to sub-optimal reaction times, temperatures, or reagent concentrations during the deprotection steps [7] [8].

Table 2: Key Intermediates and Progression to Impurity B001

Intermediate Name/StructureCAS Number (if available)Role in SynthesisPathway to B001
Vitamin D2 (Ergocalciferol)50-14-6Starting Material / PrecursorProvides core steroid structure; isomerization during processing introduces errors.
(1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one (CD-ring side chain ketone)1186587-53-0CD-ring fragment for couplingStereochemical integrity vital for correct diene geometry in final molecule.
22Z-Paricalcitol / (7Z,22E)-19-Nor-9,10-secoergosta-5,7,22-triene-1α,3β,25-triol1884139-61-0Stereoisomeric ImpurityDirect precursor via aberrant silylation/deprotection.
(1R,3R,Z)-3-((tert-Butyldimethylsilyl)oxy)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)cyclohexyl acetate (B001)1206201-34-4Paricalcitol Impurity B001Formed by selective C3-silylation (+ C1-acetylation) or incomplete deprotection.

Role of Catalysts and Solvents in B001 Formation

The formation of Impurity B001 is significantly influenced by the choice of catalysts and reaction solvents, impacting reaction kinetics, selectivity, and potential side reactions:

  • Catalyst Impact:
  • Borate Esters (B(OR)₃): While enabling efficient condensation reactions, their Lewis acidity poses a risk. They coordinate strongly with hydroxyl groups on the A-ring (C1 and C3) or the side chain (C25). This activation can lead to dehydration (forming anhydro derivatives) or promote nucleophilic attack at unintended positions, potentially generating isomers or degraded products that can evolve into B001 during downstream steps. The more electrophilic B(OCH₂CF₃)₃ poses a higher risk than B(OMe)₃ under comparable conditions [5] [9].
  • Metathesis Catalysts (Grubbs II): Used for constructing the diene system. While generally selective, prolonged reaction times or elevated temperatures can lead to isomerization of the sensitive (5Z,7E)-diene system in the A-ring or the (22E,24R) side chain diene, potentially contributing to precursors like the (22Z)-isomer [3].
  • Deprotection Catalysts: Acids (e.g., acetic acid, p-TsOH) or fluorides (e.g., TBAF) used for de-silylation are critical. Excess acid catalysts can promote silyl migration from the desired O1-position to the O3-position on the A-ring, directly forming the B001 silylation pattern. Incomplete reaction with TBAF leaves the C3-TBS group intact, leading to B001 contamination in the final product. The presence of acetate ions (e.g., from HOAc solvent or AcOK buffer) during deprotection steps can also lead to transient acetylation, trapping the B001 structure if not fully hydrolyzed later [7] [8].
  • Solvent Effects:
  • Polarity and Protic Nature: Protic solvents like methanol or ethanol can participate in transesterification or solvolysis reactions. If used during steps involving the acetate ester (a potential protecting group on C1), they can lead to partial methanolysis/ethanolysis instead of complete hydrolysis, resulting in methyl/ethyl ester analogues or leaving the acetate intact – both scenarios contributing to B001-type impurities if the silyl group is also aberrantly located. Aprotic polar solvents (DMF, DMSO) can enhance the nucleophilicity of species that might attack silyl groups or carbonyls, leading to side products [2] [8].
  • Water Content: Trace water in solvents during silylation steps (using TBS-Cl and imidazole) can hydrolyze the silyl chloride, reducing effective reagent concentration and potentially leading to incomplete protection or mono-protection (e.g., C3-TBS instead of bis-TBS), a direct precursor state to B001. Conversely, insufficient water removal during borate ester-catalyzed condensations shifts the equilibrium towards hydrolysis of intermediates rather than desired product formation, potentially increasing the proportion of side products that can lead to impurities like B001 downstream [5] [6] [8].
  • Coordination Solvents: Tetrahydrofuran (THF) is commonly used but can form peroxides over time, which are oxidizing agents. Peroxides can oxidize sensitive alkene bonds in the paricalcitol structure, creating epoxides or other oxidized impurities that might decompose or react further under process conditions, indirectly influencing pathways towards B001 formation.

Table 3: Solvent Optimization Strategies to Mitigate B001 Formation

Solvent TypeCommon ExamplesRisk for B001 FormationMitigation StrategyPreferred Alternative/Process Adjustment
Protic PolarMethanol, EthanolTransesterification of C1-acetate; solvolysisAvoid during deprotection steps; use anhydrous conditionsUse anhydrous THF or MeCN for deprotection; strict control
Aprotic PolarDMF, DMSOEnhanced nucleophilicity; high boiling point risks thermal stressLimit temperature/time; scavenge nucleophiles if possibleUse lower boiling solvents (DCM, THF) where feasible
ChlorinatedDichloromethane (DCM), CHCl₃Low risk for transesterification; good for silylationEnsure strict dryness to prevent hydrolysis of TBS-ClPreferred for silylation/protection steps
EthersTHF, 2-MeTHF, MTBEPeroxide formation (THF); MTBE lower riskUse fresh/distilled solvent; add stabilizers; monitor peroxideUse 2-MeTHF or MTBE instead of THF; inert atmosphere
HydrocarbonToluene, HeptaneLow polarity limits solubility of polar intermediatesUse as co-solvent or for non-polar stepsSuitable for coupling reactions less sensitive to geometry

Process Optimization Strategies to Minimize B001 Contamination

Minimizing Impurity B001 requires a multi-faceted approach targeting the critical formation pathways identified:

  • Refined Silylation/Deprotection Protocols:
  • Controlled Silylation: Employ stoichiometric control and low temperatures (0°C to -20°C) for the addition of TBS-Cl and base (e.g., imidazole, DMAP) to the A-ring diol precursor. Utilize high-purity, anhydrous solvents (DCM preferred). Monitor reaction completion (e.g., TLC/HPLC) to ensure complete bis-silylation at the desired positions (typically C1 and C3), minimizing mono-silylated species like the C3-TBS intermediate which is the core of B001. Consider using bulkier silylating agents less prone to migration if feasible [7] [8].
  • Optimized Deprotection: For TBS removal, utilize controlled stoichiometry of TBAF (avoid large excess) or mild acidic conditions (e.g., diluted acetic acid in THF/water, pyridinium p-toluenesulfonate (PPTS)) at low temperatures (0-25°C) with strict monitoring. Employ buffered deacetylation conditions (e.g., K₂CO₃ in MeOH/H₂O) to ensure complete hydrolysis of the C1-acetate without affecting other functionalities. Implement rigorous reaction quenching and workup to remove silyl byproducts and acetate ions effectively [7] [8].
  • Catalyst Screening and Engineering:
  • Borate Catalyst Selection: Screen alternative less electrophilic borate esters or optimize reaction conditions (lower temperature, shorter time, controlled stoichiometry) when borate catalysis is essential. Explore heterogenized borate catalysts if feasible, potentially offering easier removal and reduced side reactions. Consider non-boron catalysts for specific condensation steps if they demonstrate superior selectivity [5] [9].
  • Metathesis Catalyst Optimization: Use highly active 2nd generation Grubbs or Hoveyda-Grubbs catalysts to allow olefin metathesis to proceed rapidly at lower temperatures, minimizing isomerization risks. Ensure rigorous exclusion of oxygen during metathesis steps [3].
  • Advanced Purification Techniques:
  • Chromatographic Resolution: Implement preparative HPLC or sophisticated column chromatography (e.g., reverse-phase C18, silica gel with specific eluent systems) capable of resolving paricalcitol from B001 and its direct precursors (like the (22Z)-isomer and mono-silylated intermediates). This is crucial, especially in the final API purification steps [4] [7].
  • Crystallization Engineering: Develop tailored crystallization procedures (solvent mixtures, cooling profiles, seeding strategies) that exploit differences in solubility between paricalcitol and B001, effectively rejecting the impurity into the mother liquor. This requires deep understanding of the phase diagrams [8].
  • Process Analytical Technology (PAT) and Robust Control:
  • Implement in-line or at-line monitoring (e.g., HPLC, FTIR, Raman) of critical steps, particularly silylation, coupling, and deprotection reactions, to detect the formation of B001 or its precursors early. Establish intermediate specifications for key impurities, including B001 precursors, before proceeding to subsequent steps.
  • Design of Experiments (DoE): Utilize DoE methodologies to systematically optimize reaction parameters (temperature, time, concentration, stoichiometry, solvent ratios, catalyst loading) for steps prone to B001 formation, identifying the design space where B001 levels are consistently minimized [6] [8].

Table 4: Critical Process Parameters and Optimization Targets for B001 Control

Process StepCritical ParametersRisk for B001Optimization TargetControl Strategy
A-Ring SilylationTemperature, TBS-Cl Equiv., Base Equiv., Solvent Dryness, TimeHigh (Forms mono-TBS core of B001)Complete bis-TBS protection; Minimize mono-TBSLow Temp (0-5°C); Anhydrous DCM; Strict stoichiometry; PAT
Side Chain CouplingCatalyst Type/Level, Temp, Time, SolventMedium (Forms (22Z)-isomer precursor)High E-selectivity; Minimal isomerizationOptimized catalyst; Low Temp; Inert atmosphere; Short time
Global DeprotectionDeprotection Reagent (TBAF/Acid) Equiv., Temp, Time, SolventHigh (Incomplete deprotection leaves B001)Complete removal of TBS and acetate groupsControlled reagent; Mild conditions; Reaction monitoring; Quenching
Final PurificationChromatography Media/Eluent, Crystallization Solvents/TempCritical RemovalMaximize separation factor (B001 vs Paricalcitol)Screen columns/eluent; Optimize crystallization conditions
Intermediate IsolationSpecification for (22Z)-isomer, mono-TBSPrevents carry-overSet tight limits on precursorsRigorous IPC testing; Rejection criteria

Properties

Product Name

Paricalcitol Impurity B001

IUPAC Name

2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol

Molecular Formula

C20H42O3Si2

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3

InChI Key

YDSSQNPZARKZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.